L-Galactose-13C6
Overview
Description
L-Galactose-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecule, closely related to the title compound, adopts a specific chair conformation with its hydroxyl groups playing a crucial role in hydrogen bonding. This formation involves intermolecular interactions that are significant in understanding the compound's behavior in various contexts (Watanabe et al., 2009).
Solubility in Ethanol-Water Solutions
Research on similar saccharides, including those with comparable structural features, shows how their solubility in ethanol-water mixtures varies with temperature and ethanol mass fraction. Such studies are important for applications in solvent systems and extraction processes (Gong et al., 2012).
Computational and X-ray Crystallographic Analysis
Studies involving compounds with similar structures have employed computational and X-ray crystallographic analysis for understanding their stability and interactions. Such analysis is crucial for the development of host compounds in molecular recognition and inclusion complex formation (Barton et al., 2013).
Carbon-13 NMR Spectra Characterization
The characterization of related molecules using Carbon-13 NMR spectra has been conducted to understand the chemical shifts and structural features. This is vital for molecular structure elucidation, which is essential in various fields of chemical and pharmaceutical research (Eliel et al., 1983).
Phase Behavior in Chemical Systems
Research on phase behavior involving similar compounds is crucial for understanding the interactions and stability of these molecules in different temperature ranges. This information is particularly relevant in the study of chemical systems and material sciences (Chen & Zhang, 2010).
Mechanism of Action
- L-Galactose-13C6 is a synthetic disaccharide composed of galactose and fructose linked by a β-1,4-glycosidic bond .
- These bacteria break down this compound into organic acids, including lactic acid, formic acid, and acetic acid .
- The compound selectively promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, while inhibiting the growth of less desirable species like Bacteroides, Clostridia, and coliform bacteria .
Target of Action
Mode of Action
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KSTLPUIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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